molecular formula C18H17NO4 B13926798 ethyl 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

ethyl 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B13926798
M. Wt: 311.3 g/mol
InChI Key: CYKWRAJTHAQWLJ-UHFFFAOYSA-N
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Description

Ethyl 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound with the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol . This compound belongs to the class of benzoxazines, which are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.

Preparation Methods

The synthesis of ethyl 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death . The compound may also inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Ethyl 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

ethyl 4-benzoyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C18H17NO4/c1-2-22-18(21)16-12-19(14-10-6-7-11-15(14)23-16)17(20)13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3

InChI Key

CYKWRAJTHAQWLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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